
N-Methyl-1-quinoxalin-6-ylmethanamine
Descripción general
Descripción
N-Methyl-1-quinoxalin-6-ylmethanamine (NMQX) is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. NMQX is a member of the quinoxaline family and is composed of a quinoxaline ring and a methylamine group. It has applications in various areas of science, including biochemistry, physiology, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
Research on N-Methyl-1-quinoxalin-6-ylmethanamine and related compounds demonstrates their utility in catalytic processes and organic synthesis. For instance, they have been used in Rhodium(III)-catalyzed intermolecular amidation reactions via C(sp³)-H bond functionalization, yielding quinolin-8-ylmethanamine derivatives through a catalytic cycle involving a rhodacycle intermediate (Wang et al., 2014). Similarly, iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines have shown promise as catalysts for ethylene reactivity, with significant applications in polymerization and oligomerization (Sun et al., 2007).
Pharmaceutical Applications
The versatile structural framework of quinoxalines, including N-Methyl-1-quinoxalin-6-ylmethanamine, is crucial in the development of pharmaceutical agents. Quinoxalines exhibit a broad spectrum of pharmacological activities such as antifungal, antibacterial, antiviral, and antimicrobial properties. These compounds are integral to drugs targeting cancer, AIDS, plant viruses, and schizophrenia. Their significance is underscored in the quest for novel therapeutic agents, especially amidst the ongoing challenges posed by infectious diseases like SARS-COVID 19 (Khatoon & Abdulmalek, 2021).
Material Science Applications
In material science, quinoxaline derivatives, including N-Methyl-1-quinoxalin-6-ylmethanamine, have been explored for their potential in enhancing the properties of materials. For example, functionalizing carboxylated multi-wall nanotubes with derivatives of these compounds can modify their physical and chemical characteristics, showcasing their applicability in various technological advancements (Azizian et al., 2013).
Antimicrobial and Antiviral Activities
The antimicrobial activities of quinoxaline derivatives have been extensively studied, with findings indicating their efficacy against a range of bacterial and fungal strains. This underscores their potential as leads in the development of new antimicrobial agents, offering a promising avenue for addressing drug resistance and the need for more effective treatments (Vieira et al., 2014).
Environmental and Green Chemistry
Quinoxaline synthesis has seen innovations aimed at environmental sustainability, with methods employing fruit juices as catalysts. These green chemistry approaches highlight the shift towards more eco-friendly synthesis methods, reducing the environmental impact associated with chemical processes (Sheikh et al., 2020).
Propiedades
IUPAC Name |
N-methyl-1-quinoxalin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZKMXOFPHWLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300804 | |
| Record name | N-Methyl-6-quinoxalinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-quinoxalin-6-ylmethanamine | |
CAS RN |
179873-39-3 | |
| Record name | N-Methyl-6-quinoxalinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-6-quinoxalinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



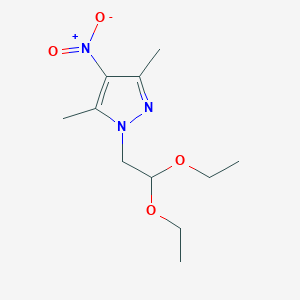
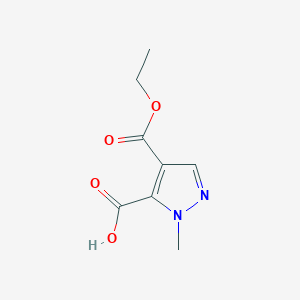
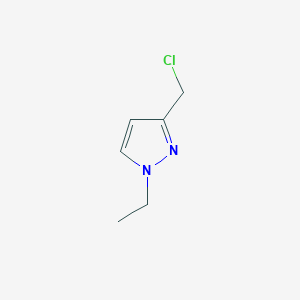
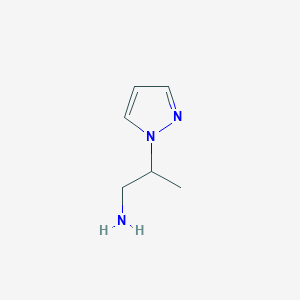
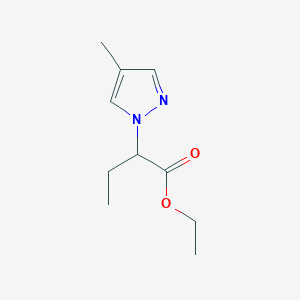
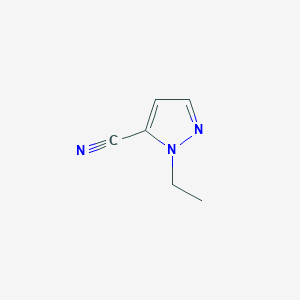
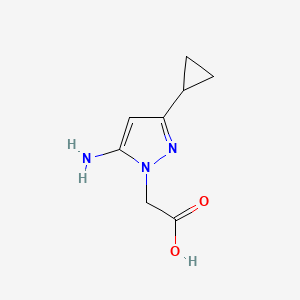
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)


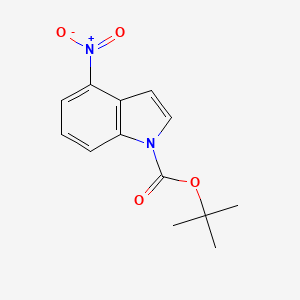
![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
